N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a propyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with propyl isothiocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has similar structural features and has been studied for its potential as an EGFR/VEGFR-2 inhibitor.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: This derivative has been explored for its use in perovskite solar cells due to its excellent hole-transporting properties.
Uniqueness: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a methoxyphenyl group and a propyl group on the thiadiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole class known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have gained significant attention due to their broad spectrum of biological activities including:
- Anticancer : Inhibition of various cancer cell lines.
- Antimicrobial : Activity against bacteria and fungi.
- Anti-inflammatory : Reduction of inflammation markers.
- Antiviral : Inhibition of viral replication.
The presence of the thiadiazole ring is crucial for these activities, as it contributes to the molecular interactions necessary for biological efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against several cancer cell lines:
The mechanism of action appears to involve apoptosis induction and cell cycle disruption. For instance, in studies involving MCF-7 cells, the compound exhibited a notable increase in G0/G1 phase cells while reducing those in the S phase .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.125 µg/ml |
Escherichia coli | 0.125 µg/ml |
Bacillus subtilis | 0.0039 µg/ml |
This antimicrobial activity is attributed to the ability of the thiadiazole scaffold to disrupt microbial cellular processes .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound exhibits other pharmacological potentials:
- Anti-inflammatory : The compound has been shown to reduce inflammation markers in vitro.
- Antioxidant : It possesses significant antioxidant activity which may contribute to its overall protective effects against oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of thiadiazole derivatives:
- Cytotoxicity Studies : A review by Alam et al. highlighted that many thiadiazole derivatives showed significant cytotoxic effects against multiple cancer cell lines with varying IC50 values indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : The nature of substituents on the thiadiazole ring significantly influences its biological activity. For example, electron-withdrawing groups have been associated with enhanced anticancer properties .
- Molecular Docking Studies : These studies suggest that this compound can potentially inhibit key signaling pathways involved in cancer progression by interfering with protein-DNA interactions .
Properties
CAS No. |
61955-53-1 |
---|---|
Molecular Formula |
C12H15N3OS |
Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3OS/c1-3-4-11-14-15-12(17-11)13-9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
LZCGFGPOEFJDMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.